molecular formula C10H6N2 B1348393 5-Cyanoisoquinoline CAS No. 27655-41-0

5-Cyanoisoquinoline

Cat. No. B1348393
CAS RN: 27655-41-0
M. Wt: 154.17 g/mol
InChI Key: XVJDHUCBVHTPGE-UHFFFAOYSA-N
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Scientific Research Applications

  • Organic and Pharmaceutical Chemistry

    • Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .
    • The method of synthesis involves phthalimide as the raw material and proceeds via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives .
    • The outcomes of this application include the development of new strategies for the synthesis of isoquinoline derivatives, some of which have already been implemented via semi-synthesis or total synthesis .
  • Medicinal Chemistry

    • Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • The results of this application reveal that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .
  • Catalyst-free Processes in Water

    • Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention .
    • The method of synthesis involves phthalimide as the raw material and proceeds via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives .
    • The outcomes of this application include the development of new strategies for the synthesis of isoquinoline derivatives .
  • Green and Sustainable Chemical Processes

    • Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .
    • This review article gives information about the green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives .
    • The results of this application reveal that chemists should produce greener and more sustainable chemical processes .
  • Development of Anticancer Drugs

    • Quinoline derivatives have been reported to be vital agents in the development of anticancer drugs, which induce apoptosis .
    • This is successfully achieved through the elimination of cells that threaten the survival of animals and cell migration disruption, and they also act as angiogenesis inhibitors .

Safety And Hazards

The safety data sheet for 5-Cyanoisoquinoline indicates that it may be harmful in contact with skin and if inhaled3. It may cause skin irritation and serious eye irritation3. It may also cause respiratory irritation3.


properties

IUPAC Name

isoquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJDHUCBVHTPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332697
Record name 5-Cyanoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyanoisoquinoline

CAS RN

27655-41-0
Record name 5-Isoquinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27655-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyanoisoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-5-carbonitrile
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Synthesis routes and methods I

Procedure details

To a cold (0° C.) solution of 10.0 g (61.4 mmol) of 5-aminoisoquinoline in 288 mL of 1.5N hydrochloric acid, was added 15 mL of 5.2M sodium nitrite in water. After approximately 5 minutes, a cool saturated solution of sodium bicarbonate was added to the reaction mixture until the reaction solution tested negative using the iodide and starch paper test. The resultant solution was poured into a cold (0°-5° C.) biphasic mixture containing 300 ml of toluene and 150 mL of an aqueous solution containing 8.4 g (177 mmol) of sodium cyanide and 7.6 g (85 mmol) of copper cyanide. The resultant reaction mixture was warmed to room temperature, reacted for approximately 1 hour, and then diluted with a mixture of ethyl acetate and water. The resulting layers were separated, and the organic phase was dried over sodium sulfate, filtered, and then reduced to dryness under reduced pressure to provide 5.9 g of a yellow solid.
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288 mL
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8.4 g
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7.6 g
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Yield
56%

Synthesis routes and methods II

Procedure details

To a cold (0° C.) solution of 10.0 g (61.4 mmol) of 5-aminoisoquinoline in 288 mL of 1.5N hydrochloric acid, was added 15 mL of 5.2M sodium nitrite in water. After approximately 5 minutes, a cool saturated solution of sodium bicarbonate was added to the reaction mixture until the reaction solution tested negative using the iodide and start paper test. The resultant solution was poured into a cold (0-5° C.) biphasic mixture containing 300 ml of toluene and 150 mL of an aqueous solution containing 8.4 g (177 mmol) of sodium cyanide and 7.6 g (85 mmol) of copper cyanide. The resultant reaction mixture was warmed to room temperature, reacted for approximately 1 hour, and then diluted with a mixture of ethyl acetate and water. The resulting layers were separated, and the organic phase was dried over sodium sulfate, filtered, and then reduced to dryness under reduced pressure to provide 5.9 g of a yellow solid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three
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288 mL
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solvent
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8.4 g
Type
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7.6 g
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Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JA Beisler - Tetrahedron, 1970 - Elsevier
… The literature’o mp for 5-cyanoisoquinoline is 139”. 5-Cmboxyisoqtdu&ne. A soln of 3.15 g S-cyanoisoquinoline in 25 ml 48 % HBr was reihtxed for 5 hr. …
Number of citations: 31 www.sciencedirect.com
FV Pastukhov, IV Yampolsky, YN Bubnov - Journal of organometallic …, 2002 - Elsevier
… We carried out the reaction of 5-cyanoisoquinoline with All 3 B at −35 C and isolated only … case of 5-cyanoisoquinoline the mild deboronation procedure using diethanolamine was used. …
Number of citations: 10 www.sciencedirect.com
RC ELDERFIELD, JM LAGOWSKI… - The Journal of …, 1958 - ACS Publications
… Oxidation of XX with selenium dioxide gave 5cyanoisoquinoline-3-carboxaldehyde (XXII). … In another attempt to obtain the ketone (XXIII) the acid chloride of 5-cyanoisoquinoline-3-carb…
Number of citations: 35 pubs.acs.org
E Glyde, R Taylor - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
… The reaction flask was fitted with a 4 cm Vigreaux column and a Claisen head and 5-cyanoisoquinoline (6.5 g, 63%), mp 135" (lit.,32 139"), was distilled out of the reaction mixture at 1 …
Number of citations: 10 pubs.rsc.org
RC ELDERFIELD, BA FISCHER - The Journal of Organic …, 1958 - ACS Publications
… purpose thequaternary salts resulting from condensation of ß-(3-indolyl)ethyl bromide with isoquinoline (II), 5-cyanoisoquinoline (III),5 and the methyl ester ofisoquinoline-5-carboxylic …
Number of citations: 39 pubs.acs.org
OL MCCURDY - 1956 - search.proquest.com
… 5-Cyano~3-methy 1 isoquinoline was oxidized with selenium dioxide to 5-cyanoisoquinoline-3-aldehyde. The aldehyde was allowed to react with Yct:hoxy-J2~propyImagnesium …
Number of citations: 0 search.proquest.com
B Witkop - Journal of the American Chemical Society, 1953 - ACS Publications
Methylsempervirine chloride (II), the quaternary salt from the markedly hypotensive alkaloid sempervirine (I<=* la) on treatment with selenium yields N-methylyobyrine (III) and yobyrine (…
Number of citations: 45 pubs.acs.org
ML Gaur, PP Hankare, KM Garadkar, IS Mulla… - New Journal of …, 2013 - ssokool.com
The inorganic material cobalt selenide (CoSe), in crystalline form, possesses an optimal band gap matchable to the maximum of the solar spectrum, a high optical absorption coefficient …
Number of citations: 0 ssokool.com
RA Grisle - 1992 - vtechworks.lib.vt.edu
Activated dichloro- and difluoro- monomers are well known for the synthesis of high-performance polymeric materials through the use of aromatic nucleophilic displacement reactions. …
Number of citations: 0 vtechworks.lib.vt.edu
NH Khan, LK Sharp - Journal of Pharmacy and Pharmacology, 1965 - academic.oup.com
The syntheses of a series of eight 1,2,3,4-tetrahydro-2-methylisoquinolines substituted in positions 5 and 7 are described. In addition meconine-3-acetanilide and meconine-3-…
Number of citations: 5 academic.oup.com

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